molecular formula C16H21N5O3S2 B2797072 2-(2-((4-Methylpyridin-2-yl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone CAS No. 1226450-39-0

2-(2-((4-Methylpyridin-2-yl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone

Cat. No.: B2797072
CAS No.: 1226450-39-0
M. Wt: 395.5
InChI Key: DDDQIXMERQIRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted with a 4-methylpyridin-2-ylamino group at position 2 and a 4-(methylsulfonyl)piperazine-linked ethanone moiety at position 2.

Properties

IUPAC Name

2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S2/c1-12-3-4-17-14(9-12)19-16-18-13(11-25-16)10-15(22)20-5-7-21(8-6-20)26(2,23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDQIXMERQIRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-((4-Methylpyridin-2-yl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone, also known by its CAS number 1226450-39-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H21N5O3S2C_{16}H_{21}N_{5}O_{3}S_{2} with a molecular weight of 395.5 g/mol. The structure features a thiazole ring, a piperazine moiety, and a methylpyridine group, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. In vitro tests have shown that compounds similar to this compound exhibit moderate to excellent antimicrobial activity against various bacterial strains. For instance, derivatives containing thiazole and piperazine rings have been reported to possess significant antibacterial effects, with some showing activity comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound AE. coli1532
Compound BS. aureus1816
Compound CP. aeruginosa208

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of Alzheimer's disease. Compounds with similar thiazole structures have demonstrated promising AChE inhibitory activity, with IC50 values indicating effective inhibition at low concentrations . This suggests that the compound may be beneficial in developing therapies for neurodegenerative diseases.

Table 2: AChE Inhibition Data for Thiazole Derivatives

CompoundIC50 (µM)Reference
Compound D2.7
Compound E5.0
Compound F3.5

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The thiazole ring is known for its role in binding interactions with enzymes and receptors due to its electron-withdrawing properties, enhancing the compound's potency against various biological targets.

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of synthesized thiazole derivatives against multi-drug resistant bacterial strains, demonstrating significant effectiveness and suggesting their potential as alternative therapeutic agents .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of thiazole derivatives in models of Alzheimer's disease, highlighting their role in reducing acetylcholine degradation and improving cognitive function in animal models .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Thiazole vs. Thiophene: The target compound’s thiazole ring (electron-deficient) contrasts with analogs like 2-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47, RTC536), which uses a thiophene (electron-rich). Thiazole’s nitrogen atoms may improve solubility and hydrogen-bonding, while thiophene’s sulfur could enhance lipophilicity .
  • Pyridine vs. Pyrazole/Pyrimidine: The 4-methylpyridin-2-ylamino group differs from pyrazolopyrimidinones (e.g., 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one). Pyridine’s planar structure may favor kinase active-site binding, whereas pyrazole’s tautomerism could alter target selectivity .

Piperazine Substituent Variations

Key differences in the piperazine moiety:

Compound Name Piperazine Substituent Key Properties
Target Compound 4-(methylsulfonyl) High polarity, electron-withdrawing
1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) 3-chloro-5-(trifluoromethyl)pyridin-2-yl Lipophilic, sterically bulky
[4-(4-Methoxyphenyl)piperazin-1-yl]-(piperidin-2-yl)methanone 4-methoxyphenyl Moderate polarity, methoxy as H-bond donor
(4-Methylpiperazin-1-yl)methanone derivatives (e.g., ) 4-methyl Basic, improves membrane permeability

The methylsulfonyl group in the target compound likely enhances aqueous solubility and metabolic stability compared to trifluoromethyl (MK45) or methoxy () substituents .

Pharmacophore Positioning

  • Ethanone vs. Butanone Linkers: The ethanone linker in the target compound may reduce conformational flexibility compared to butanone analogs (e.g., 4-(thiophen-2-yl)butan-1-one derivatives). Shorter linkers could improve binding affinity by minimizing entropy loss .
  • Methylsulfonyl vs. Trifluoromethyl :
    The methylsulfonyl group’s strong electron-withdrawing nature may stabilize charge-charge interactions in enzymatic pockets, whereas trifluoromethyl groups (e.g., in MK45) prioritize hydrophobic interactions .

Research Implications and Gaps

While structural analogs like MK47 and pyrazolopyrimidinones have been synthesized and characterized (), pharmacological data for the target compound (e.g., IC50, solubility) are absent in the evidence. Future studies should:

Evaluate kinase inhibition profiles (e.g., JAK2, EGFR).

Compare metabolic stability in microsomal assays.

Assess bioavailability relative to methyl- or trifluoromethyl-substituted analogs.

Q & A

Q. Q1: What are the optimal synthetic routes and reaction conditions for 2-(2-((4-Methylpyridin-2-yl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .
  • Piperazine Functionalization: Nucleophilic substitution reactions with methylsulfonyl groups, requiring controlled pH (7–9) and temperatures (60–80°C) to avoid side reactions .
  • Coupling Reactions: Amide bond formation between thiazole and piperazine moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .

Critical Parameters:

  • Solvent Choice: Polar aprotic solvents (DMF, DCM) enhance reactivity .
  • Catalysts: Use of triethylamine to neutralize HCl by-products during substitutions .
  • Monitoring: HPLC or TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to track intermediate purity .

Q. Q2: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: ¹H/¹³C NMR to verify thiazole (δ 7.2–7.5 ppm), piperazine (δ 2.5–3.5 ppm), and methylsulfonyl (δ 3.1 ppm) groups .
    • MS: High-resolution ESI-MS for molecular ion ([M+H]⁺) matching theoretical mass (±1 ppm) .
  • Chromatography:
    • HPLC: Purity >98% using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. Q3: How should researchers address contradictions in analytical data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

  • Cross-Validation:
    • Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) .
    • Validate crystal structure (XRD) against computational models (Mercury or Olex2) to resolve stereochemical ambiguities .
  • Case Example: Discrepancies in piperazine ring conformation may arise from dynamic effects in solution (NMR) vs. static crystal packing (XRD) .

Q. Q4: What strategies mitigate unexpected by-products during synthesis?

Methodological Answer:

  • By-Product Analysis:
    • LC-MS: Identify impurities (e.g., desulfonated derivatives) and adjust reaction stoichiometry .
    • Kinetic Control: Lower temperature (0–5°C) during sulfonylation to suppress over-reaction .
  • Purification:
    • Use silica gel chromatography (eluent: 5% MeOH in DCM) or recrystallization (ethanol/water) .

Q. Q5: How can the mechanism of action (e.g., enzyme inhibition) be elucidated for this compound?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based assays .
    • Binding Studies: Surface plasmon resonance (SPR) to determine dissociation constants (KD) .
  • Computational Modeling:
    • Molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites .
    • MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

Q. Q6: How can researchers validate biological activity while minimizing off-target effects?

Methodological Answer:

  • Selectivity Profiling:
    • Panel Screening: Test against related enzymes (e.g., kinase family) to identify selectivity ratios .
    • CRISPR Knockout: Validate target engagement using cell lines with gene deletions .
  • SAR Studies:
    • Modify thiazole substituents (e.g., methylpyridinyl vs. phenyl) to correlate structure with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.